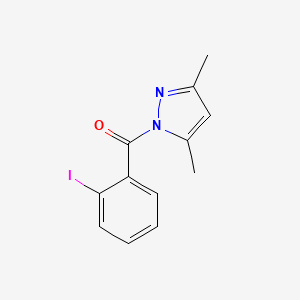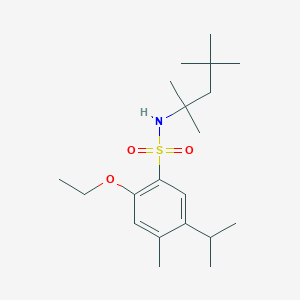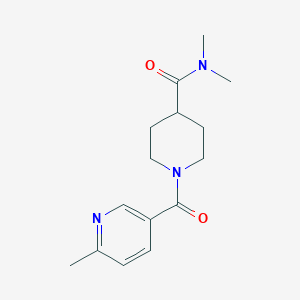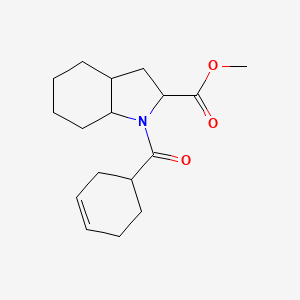
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a chemical compound that belongs to the class of morpholine derivatives. It is a potential therapeutic agent that has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. It has also been shown to interact with specific receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have potential effects on the cardiovascular system and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol in lab experiments is its potential therapeutic effects, which make it a promising candidate for drug development. However, its mechanism of action is not fully understood, which can limit its use in certain types of experiments. Additionally, its synthesis method is complex and may not be easily reproducible in certain lab settings.
Direcciones Futuras
There are several future directions for the study of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the structure and function of proteins. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the desired product.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol has been extensively studied for its various scientific research applications. It has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use in drug delivery systems and as a tool for studying the structure and function of proteins.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10-7-16(8-11(2)18-10)9-14(17)12-3-5-13(15)6-4-12/h3-6,10-11,14,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPDCVGDHMEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-1-(4-fluorophenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)




![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)



